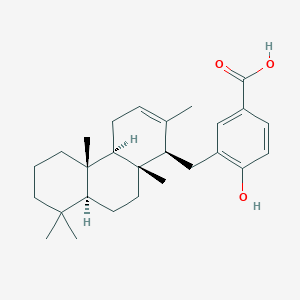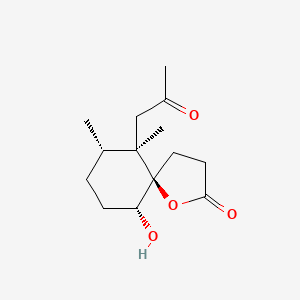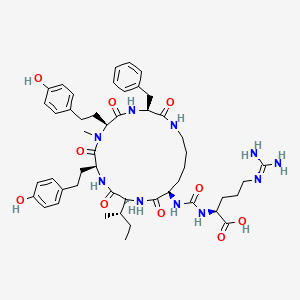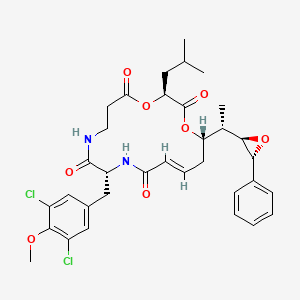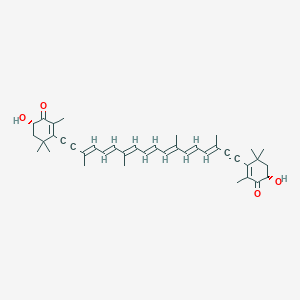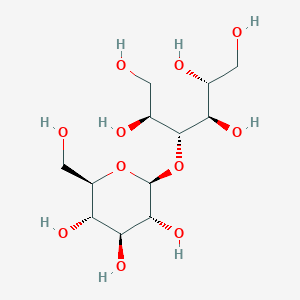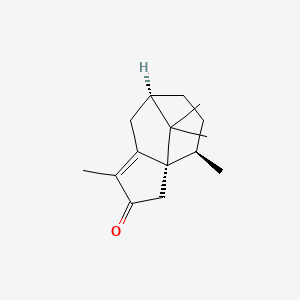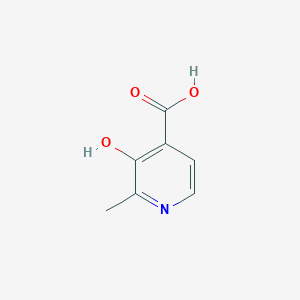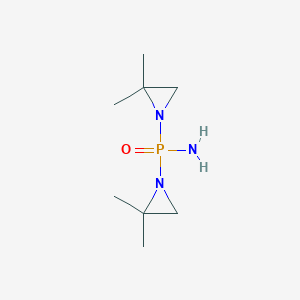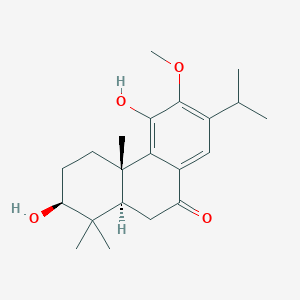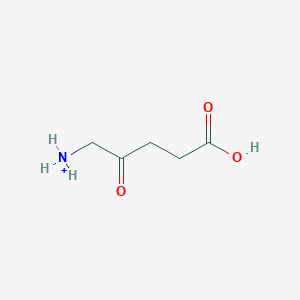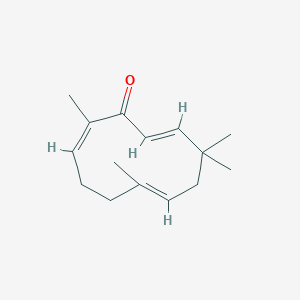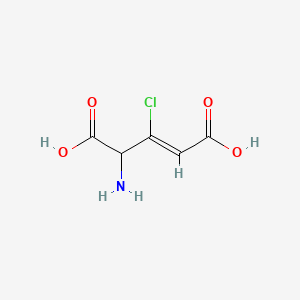![molecular formula C22H29I2N3O B1251925 3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE](/img/structure/B1251925.png)
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is a cyanine dye, specifically a quinolinium compound, known for its application as a fluorescent probe. It is used primarily for staining nucleic acids in biological specimens. The compound has the chemical formula C22H29I2N3O and a molecular weight of 605.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is synthesized through a series of chemical reactions involving the formation of a quinolinium core structure. The synthesis typically involves the reaction of a benzothiazole derivative with a pyridinium salt, followed by iodination to introduce the diiodide groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent composition to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the electronic structure of this compound, affecting its interaction with nucleic acids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties .
Applications De Recherche Scientifique
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry for staining DNA in fixed and permeabilized cells.
Medicine: Utilized in diagnostic assays to detect and quantify nucleic acids in clinical samples.
Industry: Applied in the development of high-throughput screening assays for drug discovery and other industrial applications
Mécanisme D'action
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE exerts its effects by intercalating into the double-stranded DNA, which enhances its fluorescence. The positively charged side chain of the compound increases its affinity for the negatively charged DNA, allowing for sensitive detection of nucleic acids. The fluorescence emission occurs at around 567 nm when excited at 539 nm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Po-Pro-1: Another cyanine dye with similar nucleic acid staining properties but different spectral characteristics.
Yo-Pro-1: A cyanine dye used for staining nucleic acids, with different excitation and emission wavelengths.
To-Pro-5: A cyanine dye with a longer wavelength emission, used for similar applications
Uniqueness
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring yellow fluorescence. Its high affinity for DNA and sensitivity make it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H29I2N3O |
|---|---|
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C22H29N3O.2HI/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4;;/h5-7,9-14,16-17H,8,15,18H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
CZQJZBNARVNSLQ-UHFFFAOYSA-L |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
SMILES isomérique |
CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Synonymes |
PO-PRO 3 PO-PRO-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



